molecular formula C11H17NO3 B1444622 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester CAS No. 1239465-20-3

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester

Cat. No.: B1444622
CAS No.: 1239465-20-3
M. Wt: 211.26 g/mol
InChI Key: UPGNSGNBQCREJB-UHFFFAOYSA-N
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Description

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Properties

IUPAC Name

ethyl 3-butyl-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-4-6-7-9-10(8(3)15-12-9)11(13)14-5-2/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGNSGNBQCREJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NOC(=C1C(=O)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is carried out under reflux conditions in methanol, followed by esterification to obtain the ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper (I) or ruthenium (II) may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

One of the primary applications of 3-butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester is its use as an intermediate in the synthesis of antibiotics, particularly penicillins. The compound's structure allows for modifications that enhance antibacterial activity. For instance, derivatives of this compound have been reported to exhibit significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Case Study: Synthesis of Cloxacillin

Cloxacillin, a semi-synthetic penicillin, can be synthesized using intermediates derived from this compound. In a study, researchers demonstrated that by modifying the side chains of this compound, they could enhance its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) strains . The synthesis involved several steps, including hydrolysis and acylation processes that leverage the carboxylic acid functional group.

Organic Synthesis

2.1 Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows chemists to construct more complex molecular architectures. For example, it can be used in the synthesis of isoxazole-containing heterocycles, which are valuable in drug design due to their biological activity .

Data Table: Reaction Pathways Involving this compound

Reaction TypeConditionsProducts
EsterificationAlcohol + Acid CatalystEthyl esters
HydrolysisAqueous baseCarboxylic acids
AcylationAcid Chloride + BaseAmides
ReductionLithium Aluminum HydrideAlcohols

Agricultural Applications

3.1 Herbicidal Activity

Recent studies have indicated potential herbicidal applications for derivatives of this compound. Research has shown that certain modifications can yield compounds with selective herbicidal properties, targeting specific weed species without harming crops . This application is particularly relevant in developing sustainable agricultural practices.

Toxicological Studies

4.1 Safety Profile Assessment

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals and agriculture. Toxicological studies indicate that while the compound exhibits low acute toxicity, it can cause skin and eye irritation at higher concentrations . Continuous monitoring and assessment are necessary to ensure safe handling and application.

Mechanism of Action

The mechanism of action of 3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butyl group may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets .

Biological Activity

3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₉H₁₃N₁O₃
  • CAS Number : 1239465-20-3

This structure includes an isoxazole ring, which is known for its biological activity, particularly in the modulation of neurotransmitter systems.

Research indicates that this compound interacts primarily with the GABA_A receptor system. It acts as an inverse agonist at the GABA_A α5 receptor subtype, which is implicated in cognitive enhancement and the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia . The mechanism involves modulation of GABAergic transmission, enhancing cognitive functions without the convulsant effects seen with other benzodiazepine receptor ligands.

1. Cognitive Enhancement

Studies have shown that compounds similar to this compound can enhance spatial learning and memory. For instance, research conducted by McNamara and Skelton demonstrated that GABA_A receptor inverse agonists could improve performance in cognitive tasks like the Morris water maze . This suggests potential applications in treating memory deficits associated with various neurological disorders.

2. Antimycobacterial Activity

Recent investigations have highlighted the antimicrobial properties of isoxazole derivatives against Mycobacterium tuberculosis (Mtb). Compounds related to this compound exhibited potent in vitro activity against both drug-susceptible and drug-resistant strains of Mtb . The Minimum Inhibitory Concentration (MIC) values for these compounds were promising, indicating their potential as new anti-TB agents.

3. Toxicity Profile

In vitro cytotoxicity assays have shown that this compound exhibits low toxicity towards Vero cells, making it a candidate for further development in therapeutic applications without significant adverse effects .

Case Study 1: Cognitive Disorders

A study evaluated the effects of various GABA_A receptor inverse agonists on cognitive performance in animal models. The results indicated that compounds similar to this compound significantly improved learning and memory tasks without inducing seizures, contrasting with traditional benzodiazepine treatments .

Case Study 2: Tuberculosis Treatment

Another research effort focused on synthesizing derivatives of isoxazole carboxylic acids for their antimycobacterial properties. The study found that certain derivatives exhibited MIC values as low as 0.25 µg/mL against Mtb H37Rv, showcasing their potential as effective treatments against tuberculosis while maintaining acceptable safety profiles .

Comparative Analysis

Compound NameBiological ActivityMIC (µg/mL)Toxicity (Vero Cells)
This compoundCognitive enhancement, AntimycobacterialNot specifiedLow
Urea derivatives of isoxazoleAntimycobacterial0.25 - 1Moderate
Conventional benzodiazepinesCognitive enhancementN/AHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester
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3-Butyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester

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